molecular formula C17H38N.Br<br>C17H38BrN B1668421 Cetrimide CAS No. 8044-71-1

Cetrimide

Cat. No.: B1668421
CAS No.: 8044-71-1
M. Wt: 336.4 g/mol
InChI Key: CXRFDZFCGOPDTD-UHFFFAOYSA-M
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Mechanism of Action

Cetrimide, also known as Myristyltrimethylammonium bromide, is a mixture of three quaternary ammonium compounds . It is widely used as an antiseptic and has various applications such as diagnostic tests, topical formulations, and dental treatments .

Target of Action

This compound primarily targets the cell membranes of microorganisms . It acts as a cationic surfactant, interacting with the negatively charged bacterial cell surfaces . This interaction disrupts the cell membrane, leading to leakage of cell contents and eventually cell death .

Mode of Action

This compound destroys or damages the cell membrane by lowering surface tension . This leads to microbial protein denaturation and produces an antiseptic action . It has bactericidal action against gram-positive and some gram-negative organisms at higher concentrations . It is ineffective against bacterial spores .

Biochemical Pathways

This compound affects the integrity of the cell membrane, causing the release of essential cell constituents . This disruption of the cell membrane leads to cell death

Result of Action

The primary result of this compound’s action is the death of the targeted microorganisms . By disrupting the cell membrane and causing leakage of cell contents, this compound effectively kills bacteria and prevents their growth .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, this compound has been found to improve the mechanical, thermal, and barrier properties of polysaccharide-based films when incorporated into them . .

Biochemical Analysis

Biochemical Properties

Cetrimide acts as a cationic detergent, reducing surface tension at the point of contact and having precipitant, complexing, and denaturing effects on bacterial membrane proteins . It inhibits the growth of many bacteria by causing the release of nitrogen and phosphorous . In the context of Pseudomonas aeruginosa, it stimulates the production of pyocyanin and pyoverdin, water-soluble iron chelators .

Cellular Effects

This compound affects membrane permeability, allowing the ‘leaking’ of essential cell constituents, leading to cell death . It is used as a skin antiseptic and disinfectant, and it has been reported to cause local skin reactions or allergic reactions .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a detergent. When it comes into contact with bacteria, it causes the release of nitrogen and phosphorous from the bacterial cell . This action disrupts the cell membrane, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been used in selective media for the isolation of Pseudomonas aeruginosa, demonstrating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that this compound has a toxic effect at high doses, leading to paralysis of the respiratory muscles and central nervous system depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetrimide is synthesized through the quaternization of tertiary amines with alkyl halides. The reaction involves the following steps:

Industrial Production Methods

In industrial settings, this compound is produced using large-scale quaternization reactors. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cetrimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cetrimide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cetrimide is compared with other quaternary ammonium compounds such as:

List of Similar Compounds

Properties

IUPAC Name

trimethyl(tetradecyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRFDZFCGOPDTD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10182-92-0 (Parent)
Record name Tetradonium bromide [INN]
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DSSTOX Substance ID

DTXSID0044367
Record name Tetradonium bromide
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Solid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1)
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CAS No.

1119-97-7, 8044-71-1
Record name Tetradecyltrimethylammonium bromide
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Record name Tetradonium bromide [INN]
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Record name 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Cetrimide
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Record name TETRADONIUM BROMIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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